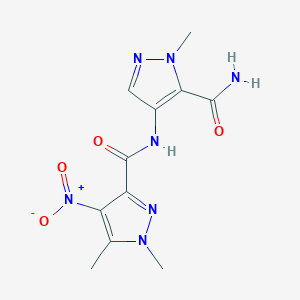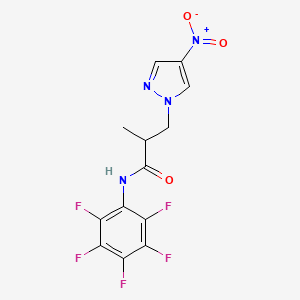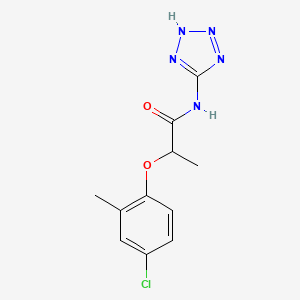![molecular formula C24H26N4O4 B10966027 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B10966027.png)
2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物は、幅広い用途を持つ複雑な分子です。詳細を見てみましょう。
- 基本構造 は、ベンゾアミド部分(アミド官能基を持つベンゼン環)で構成されています。
- ベンゾアミドには、プロピル基 (N-[3-(2-オキソピロリジン-1-イル)プロピル])が結合しています。
- さらに、ベンゼン環にメトキシ基 (2-{[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]メトキシ})が結合しています。
- 全体として、この化合物は芳香族、複素環式、脂肪族の成分を組み合わせています。
合成方法
合成経路:
工業生産:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions.
Attachment of the methoxy group: This can be done through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Formation of the benzamide moiety: This step may involve the reaction of the oxadiazole intermediate with an appropriate benzoyl chloride or benzamide derivative.
Introduction of the pyrrolidinyl group: This can be achieved through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
一般的な試薬と条件:
主な生成物:
科学的研究の応用
作用機序
標的と経路:
類似化合物との比較
類似化合物:
進行中の研究に基づいて、正確な詳細は異なる場合があります。
特性
分子式 |
C24H26N4O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C24H26N4O4/c1-17-9-11-18(12-10-17)23-26-21(32-27-23)16-31-20-7-3-2-6-19(20)24(30)25-13-5-15-28-14-4-8-22(28)29/h2-3,6-7,9-12H,4-5,8,13-16H2,1H3,(H,25,30) |
InChIキー |
NOZMGCHUQRIQFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCCCN4CCCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965944.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B10965951.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10965958.png)
![1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10965959.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}acetamide](/img/structure/B10965963.png)
methanone](/img/structure/B10965969.png)
![3-(4-chlorobenzyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965974.png)
![N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10965978.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10966007.png)
![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10966011.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966013.png)

